Ethyl 3,5-dimethoxybenzoate
Description
Overview of Benzoate (B1203000) Ester Chemistry and Research Significance
Benzoate esters are a class of organic compounds that are esters of benzoic acid. They are characterized by the presence of a benzene (B151609) ring attached to an ester functional group. nih.gov These compounds are significant in various fields of chemical research and industry.
Many benzoate esters are found in nature and contribute to the fragrance and flavor of fruits and plants. nih.govacs.org For instance, ethyl benzoate is a flavor component in cranberries. acs.org Due to their pleasant aromas, synthetic benzoate esters are widely used in the perfume and food industries as flavoring and fragrance agents. nih.govacs.org
In organic synthesis, the benzoate group is utilized as a protecting group for alcohols. This application is crucial in multi-step syntheses of complex molecules. The formation of benzoate esters, or benzoylation, is a common method for this purpose.
The chemical reactivity of benzoate esters has been extensively studied. They undergo reactions such as hydrolysis, which is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. nih.gov Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key reaction of benzoate esters. libretexts.org They also react with organometallic compounds like Grignard reagents to form tertiary alcohols. libretexts.org The study of these reactions is fundamental to understanding organic reaction mechanisms.
The stability of benzoate esters can be modulated by altering the substituents on the benzene ring, which has implications for drug design, where ester groups can be incorporated to create prodrugs. nih.gov
The Role of Methoxy (B1213986) Substituents in Aromatic Compound Properties
The presence of methoxy (-OCH₃) groups on an aromatic ring significantly influences the compound's chemical and physical properties. msu.edu A methoxy group is composed of a methyl group bonded to an oxygen atom. wikipedia.org
The methoxy group is an electron-donating group, meaning it increases the electron density of the aromatic ring through the resonance effect (p-π conjugation). msu.edu This increased electron density, or nucleophilicity, makes the aromatic ring more reactive towards electrophilic substitution reactions. msu.edu However, the position of the methoxy group on the ring is crucial. When at the para position, it acts as a strong electron-donating group. In contrast, at the meta position, it primarily exerts an electron-withdrawing inductive effect. wikipedia.org
The presence of methoxy groups also affects the physical properties of aromatic compounds. For example, they can increase a compound's lipophilicity, making it more soluble in organic solvents. cymitquimica.com Methoxy groups are found in numerous natural products, including flavonoids and lignins, and are introduced through enzymatic O-methylation reactions. wikipedia.org
In the context of Ethyl 3,5-dimethoxybenzoate (B1226732), the two methoxy groups are at the meta positions relative to the ester group. This substitution pattern influences the electronic properties of the benzene ring and, consequently, the reactivity of the entire molecule.
Contextualization of Ethyl 3,5-Dimethoxybenzoate within Related Chemical Scaffolds
This compound is part of a larger family of substituted benzoate esters. Its chemical scaffold can be compared to several related structures to understand its unique properties.
Positional Isomers: Isomers such as Ethyl 2,4-dimethoxybenzoate and Ethyl 3,4-dimethoxybenzoate share the same molecular formula but differ in the substitution pattern of the methoxy groups. lookchem.com This variation in substituent position leads to different electronic and steric environments around the ester functionality and the aromatic ring, resulting in distinct chemical reactivities and physical properties.
Analogs with Different Ester Groups: Replacing the ethyl group with other alkyl groups, such as in Mthis compound, alters properties like boiling point, melting point, and solubility. nih.gov These modifications are often explored in structure-activity relationship studies.
Analogs with Different Ring Substituents: The properties of the benzoate ring can be further tuned by replacing the methoxy groups with other functional groups. For example, Ethyl 3,5-diaminobenzoate contains amino groups instead of methoxy groups, which significantly changes the basicity and nucleophilicity of the aromatic ring. ontosight.ai Ethyl 4-bromo-3,5-dimethoxybenzoate introduces a halogen atom, which can serve as a handle for further chemical transformations. chemicalbook.com
Hydroxy Analogs: The related compound Ethyl 4-hydroxy-3,5-dimethoxybenzoate, which has been isolated from the plant Scutellaria barbata, introduces a hydroxyl group. academicjournals.org This group can participate in hydrogen bonding and alters the compound's acidity and solubility.
Current Research Landscape and Gaps in the Study of this compound
Current research on this compound primarily focuses on its utility as a synthetic intermediate. It is used in the preparation of more complex molecules. ontosight.ai For example, it can be reacted with hydrazine (B178648) to form 3,5-dimethoxybenzohydrazide (B1297025). researchgate.netresearchgate.net It has also been used in the synthesis of hydrogels. ugent.be
Despite its use in synthesis, a comprehensive investigation into the full range of its chemical reactivity and potential applications appears to be lacking. While the synthesis of this compound from 3,5-dimethoxybenzoic acid is well-established, there is limited literature on the optimization of this process or the development of alternative, more sustainable synthetic routes. ontosight.aigoogle.com
A significant gap exists in the exploration of its biological activities. While related compounds have been investigated for antimicrobial and anticancer properties, there is a scarcity of data on the biological profile of this compound itself. ontosight.ai Furthermore, there is a lack of detailed studies on its physical-chemical properties beyond basic data.
Scope and Objectives of Academic Research on this compound
Future academic research on this compound should aim to address the existing gaps in knowledge. The primary objectives of such research would be to:
Explore Novel Synthetic Methodologies: Develop and optimize new synthetic routes to this compound that are more efficient, cost-effective, and environmentally friendly.
Investigate its Chemical Reactivity: Conduct a systematic study of the reactivity of this compound in a variety of organic transformations. This would expand its utility as a building block in organic synthesis.
Characterize its Physicochemical Properties: Perform a detailed analysis of its physical and chemical properties, including spectroscopic data, to create a comprehensive profile of the compound.
Evaluate its Biological Potential: Screen this compound for a range of biological activities, such as antimicrobial, antifungal, and anticancer properties, to uncover potential applications in medicinal chemistry.
Structure-Activity Relationship Studies: Synthesize and evaluate a series of analogs of this compound to establish structure-activity relationships, which could guide the design of new compounds with enhanced properties.
By pursuing these objectives, the scientific community can unlock the full potential of this compound as a versatile chemical entity.
Interactive Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | ontosight.ainih.gov |
| Molecular Weight | 210.23 g/mol | ontosight.ai |
| Appearance | White crystalline solid | ontosight.ai |
| Melting Point | 73-75 °C | ontosight.ai |
| CAS Number | 17275-82-0 | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZIFGAAWSUMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169382 | |
| Record name | Ethyl 3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17275-82-0 | |
| Record name | Benzoic acid, 3,5-dimethoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17275-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dimethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017275820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dimethoxybenzoate | |
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Advanced Synthetic Methodologies for Ethyl 3,5 Dimethoxybenzoate and Its Structural Analogues
Direct Esterification Routes
Direct esterification represents the most straightforward approach to obtaining Ethyl 3,5-dimethoxybenzoate (B1226732), where the corresponding carboxylic acid is reacted directly with ethanol (B145695).
The classical and widely employed method for synthesizing Ethyl 3,5-dimethoxybenzoate is the Fischer esterification of 3,5-Dimethoxybenzoic acid with ethanol. ontosight.ai This reaction is typically performed by refluxing the carboxylic acid in an excess of absolute ethanol, which serves as both the reactant and the solvent. google.comresearchgate.net The process requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol molecule. Following the reaction, the mixture is cooled, and the product can be isolated and purified. For instance, one synthetic protocol involves heating a solution of 3,5-dimethoxybenzoic acid in methanol (B129727) with concentrated sulfuric acid to reflux for several hours. researchgate.net After cooling and solvent evaporation, the residue is dissolved in an organic solvent like ethyl acetate (B1210297) and neutralized, leading to the isolation of the target ester. researchgate.net
The efficiency of the esterification process is critically dependent on the catalyst used. Strong mineral acids, such as sulfuric acid and hydrochloric acid, are the most common catalysts for this transformation. ontosight.aigoogle.com For the synthesis of the structural analogue, Ethyl 2,6-dimethoxybenzoate, refluxing the corresponding 2,6-dimethoxybenzoic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid has proven effective, yielding the desired ester in high quantities (90% yield). researchgate.netmdpi.com
Alternative catalytic systems have also been explored to promote ester formation under different conditions. One advanced approach involves the catalytic oxidative esterification of aldehydes. For example, 3,5-dimethoxybenzaldehyde (B42067) can be converted into its corresponding ethyl ester. scispace.com This method bypasses the need to first oxidize the aldehyde to a carboxylic acid before esterification. scispace.com Research has shown that a catalyst system of potassium iodide (KI) and potassium cyanide (KCN), along with an oxidant like N-iodosuccinimide (NIS) or tetrabutylammonium (B224687) iodide (TBAI), can effectively mediate this transformation in ethanol. scispace.com
Multi-Step Synthesis from Precursors
Resorcinol (B1680541) (1,3-dihydroxybenzene) serves as a common and effective starting material for building the 3,5-dioxygenated pattern of the target molecule. A comprehensive synthetic route begins with the production of resorcinol from benzene (B151609) under specific conditions. google.com The resorcinol is then carboxylated to form 3,5-dihydroxybenzoic acid. This step is a key transformation that introduces the carboxylic acid functionality. Subsequent steps then focus on modifying the hydroxyl groups and esterifying the acid. The bromination of derivatives of resorcinol, such as mthis compound and 3,5-dihydroxybenzoic acid, has also been investigated to create further functionalized analogues. researchgate.net
The introduction of the specific functional groups—two methoxy (B1213986) groups and an ethyl ester moiety—requires distinct chemical strategies within the multi-step synthesis.
Introduction of Methoxy Moieties: Following the formation of 3,5-dihydroxybenzoic acid from resorcinol, the two phenolic hydroxyl groups are converted to methoxy ethers. This is typically achieved through a Williamson ether synthesis. The 3,5-dihydroxybenzoic acid is treated with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a strong base like sodium hydroxide. google.com The base deprotonates the hydroxyl groups, forming more nucleophilic phenoxides that then react with the dimethyl sulfate to yield 3,5-dimethoxybenzoic acid. google.com
Introduction of the Ethyl Moiety: The ethyl group is introduced in the final step of the sequence via esterification. Once 3,5-dimethoxybenzoic acid has been synthesized, it is subjected to the direct esterification conditions described in section 2.1.1. The acid is reacted with absolute ethanol in the presence of a catalyst, typically concentrated sulfuric acid, to produce the final product, this compound. google.com
Transesterification Processes
Transesterification is an alternative route to this compound, particularly when a different ester, such as the methyl ester, is more readily accessible. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol.
Recent research has highlighted a highly efficient transesterification of mthis compound to this compound using a platinum dioxide (PtO₂) catalyst. rsc.orgrsc.org In this process, mthis compound is treated with ethanol in the presence of PtO₂. The reaction has been shown to proceed smoothly at 60 °C, converting the methyl ester into the ethyl ester with an excellent yield of 99%. rsc.orgrsc.org Interestingly, the presence of hydrogen gas was found to be essential for the reaction to proceed, though high pressure was not necessary. rsc.org This method is notable for its efficiency and for operating under essentially neutral conditions, avoiding the corrosive nature of traditional acid or base catalysts. researchgate.net
The versatility of this catalytic system has been explored under various conditions, demonstrating its robustness.
Table 1: PtO₂-Catalyzed Transesterification of Mthis compound
| Entry | Catalyst (equiv.) | H₂ Pressure (MPa) | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | PtO₂ (1.0) | 0.6 | 60 | 6h | 99 |
| 2 | PtO₂ (0.5) | 0.6 | 60 | 12h | 45 |
| 3 | PtO₂ (1.0) | 0.6 | 25 | 24h | 85 |
| 4 | PtO₂ (1.0) | 0.1-0.2 | 60 | 6h | 99 |
| 5 | PtO₂ (1.0) | No Hydrogen | 60 | 24h | No Reaction |
Data sourced from studies on PtO₂-catalyzed transesterification. rsc.orgrsc.org
Transition Metal-Catalyzed Transesterification
A notable advancement in the synthesis of this compound involves a practical and highly efficient transesterification reaction using platinum dioxide (PtO₂) or a combination of platinum dioxide and nickel oxide (PtO₂/NiO) as a catalyst under nearly neutral conditions. rsc.orgrsc.org This method has demonstrated good to excellent yields for a variety of aromatic and aliphatic starting materials. rsc.orgrsc.org
In a model reaction, mthis compound was successfully converted to this compound with a 99% yield at 60°C in ethanol, using PtO₂ as the catalyst. rsc.orgresearchgate.net The versatility of this catalytic system was further explored by reacting mthis compound with a range of alcohols. rsc.org The use of chain or benzyl (B1604629) alcohols resulted in excellent yields of the corresponding esters. rsc.org However, the reaction showed limitations with sterically hindered alcohols, such as secondary and tertiary alcohols, which resulted in poor yields or no product, suggesting that steric hindrance significantly impacts the esterification rate. rsc.org
The combination of NiO with a catalytic amount of PtO₂ was found to be as effective as using PtO₂ alone, with the amount of PtO₂ influencing the reaction rate but not the final product yield. rsc.orgrsc.org The reaction temperature was also identified as a crucial factor affecting both the rate and the yield. rsc.org
Table 1: PtO₂-Catalyzed Transesterification of Mthis compound with Various Alcohols rsc.org
| Alcohol | Product | Yield (%) |
|---|---|---|
| Ethanol | This compound | 99 |
| 1-Butanol | Butyl 3,5-dimethoxybenzoate | 98 |
| 1-Octanol | Octyl 3,5-dimethoxybenzoate | 97 |
| Benzyl alcohol | Benzyl 3,5-dimethoxybenzoate | 98 |
| Isopropanol | Isopropyl 3,5-dimethoxybenzoate | 10 |
| t-Butanol | No reaction | - |
| Phenol | No reaction | - |
Reaction conditions: Mthis compound (30 mg), PtO₂ (1.0 equiv.), alcohol (10 ml), H₂ pressure (0.1–0.2 MPa), temperature 60 °C. rsc.org
Mechanistic Investigations of Transesterification Reactions
The mechanism of the PtO₂-catalyzed transesterification is proposed to proceed through the in-situ generation of a Pt-alcohol intermediate. rsc.orgrsc.org This process is thought to occur in two main stages: the generation of the intermediate and the subsequent reaction of this intermediate. rsc.orgrsc.org It is believed that hydrogen gas is essential for the reduction of PtO₂ to an active catalytic species, which then facilitates the transesterification. rsc.orgrsc.org Experiments have shown that after an initial reaction with hydrogen, the system can proceed under a nitrogen atmosphere, indicating that the role of hydrogen is primarily in the activation of the catalyst. rsc.org The active catalyst is thought to be an intermediate valence state of platinum, as neither Pt(0) nor Pt/C were found to be effective catalysts for this transformation. rsc.orgrsc.org
The formation of the Pt-alcohol intermediate is considered a reversible reaction. rsc.org This was demonstrated through experiments where the pre-treatment of PtO₂ with one alcohol followed by the addition of a second alcohol and the methyl ester resulted in a mixture of the corresponding ester products. rsc.org This reversibility suggests a dynamic equilibrium between different Pt-alcohol intermediates. rsc.org
Chemo-Enzymatic and Biocatalytic Approaches
The increasing demand for sustainable and green chemical processes has spurred interest in chemo-enzymatic and biocatalytic methods for ester synthesis. researchgate.netnih.gov These approaches offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical methods. nih.gov
Enzymes, particularly lipases, have been widely explored for the synthesis of various esters, including benzoate (B1203000) esters. researchgate.netnih.govmdpi.com These biocatalysts can be used in either free or immobilized forms and can catalyze esterification, transesterification, and other related reactions. nih.govmdpi.com The use of enzymes can lead to products that are considered "green" or "natural," which can have a higher market value. mdpi.com For instance, the synthesis of benzyl benzoate has been successfully achieved using commercial immobilized lipases like Novozym® 435 and Lipozyme® RM IM. researchgate.net
The application of biocatalysis extends to the synthesis of more complex molecules like dimethoxybenzoates. While specific examples of screening and engineering esterases directly for this compound synthesis are not extensively detailed in the provided context, the broader field of enzyme engineering offers significant potential. emerginginvestigators.orgnih.govfrontiersin.org Techniques like directed evolution and rational design are employed to improve the activity, selectivity, and stability of enzymes for specific substrates. frontiersin.org For example, the enantioselectivity of esterases has been successfully engineered for the kinetic resolution of other aromatic esters, demonstrating the feasibility of tailoring enzymes for desired transformations. frontiersin.org The surface display of esterases on microorganisms presents a platform for high-throughput screening of enzyme libraries to identify variants with improved properties for specific substrates like dimethoxybenzoates. nih.gov
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly being integrated into the synthesis of aromatic esters. nih.govlabmanager.com This includes the use of environmentally benign catalysts, solvent-free reaction conditions, and the development of atom-economical reactions. nih.govlabmanager.com The transition metal-catalyzed transesterification using PtO₂/NiO is an example of a greener approach, as it operates under neutral conditions and allows for easy separation of the catalyst. rsc.orgrsc.org
Recent innovations also include the development of novel catalytic systems, such as palladium catalysts with specific ligands that can facilitate "ester dance reactions," allowing for the synthesis of aromatic esters from less expensive starting materials under milder conditions. waseda.jp Furthermore, the use of biocatalysis aligns well with the goals of green chemistry by offering a more sustainable route to ester production. nih.govnumberanalytics.com
Chemical Reactivity and Derivatization Strategies of Ethyl 3,5 Dimethoxybenzoate
Nucleophilic Acyl Substitution Reactions of the Ester Moiety
The ester functional group in ethyl 3,5-dimethoxybenzoate (B1226732) is a primary site for nucleophilic attack. These reactions proceed through a characteristic tetrahedral intermediate, leading to the substitution of the ethoxy group.
Aminolysis: Formation of 3,5-Dimethoxybenzohydrazide (B1297025)
The reaction of ethyl 3,5-dimethoxybenzoate with hydrazine (B178648) hydrate (B1144303) is a classic example of aminolysis, a process that converts an ester into a hydrazide. This transformation is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). researchgate.netnih.gov The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethanol molecule to yield 3,5-dimethoxybenzohydrazide. nih.gov
This reaction is a common and efficient method for the synthesis of carbohydrazides, which are valuable precursors for the synthesis of various heterocyclic compounds with potential biological activities. researchgate.net
Reaction Scheme: Aminolysis of this compound
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|
Investigations into Other Nucleophilic Displacements
Beyond aminolysis, the ester moiety of this compound can undergo other nucleophilic acyl substitution reactions. Two notable examples are hydrolysis and transesterification.
Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, also known as saponification, is irreversible and proceeds through the formation of a carboxylate salt. The final product upon acidification is 3,5-dimethoxybenzoic acid.
Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. The reaction is generally catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound and ethanol.
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The two methoxy groups are ortho, para-directing activators, while the ethyl carboxylate group is a meta-directing deactivator. researchgate.netrsc.orgorganic-chemistry.org
Regioselective Halogenation Studies (e.g., Bromination)
The bromination of the closely related mthis compound has been studied extensively. masterorganicchemistry.com The two methoxy groups strongly activate the positions ortho and para to them. In this case, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to both (position 4) are the most activated sites. The ethyl carboxylate group, being a meta-director, also directs incoming electrophiles to the 2 and 6 positions. researchgate.netacs.org
The combined directing effects of the two methoxy groups and the ester group lead to a high degree of regioselectivity. Bromination of mthis compound has shown that the substitution occurs preferentially at the positions ortho to the methoxy groups. masterorganicchemistry.com Therefore, it is expected that the bromination of this compound would yield primarily ethyl 2-bromo-3,5-dimethoxybenzoate, ethyl 4-bromo-3,5-dimethoxybenzoate, or ethyl 2,4-dibromo-3,5-dimethoxybenzoate depending on the reaction conditions. masterorganicchemistry.com
Predicted Products of Bromination
| Product Name | Position of Bromine |
|---|---|
| Ethyl 2-bromo-3,5-dimethoxybenzoate | 2 |
| Ethyl 4-bromo-3,5-dimethoxybenzoate | 4 |
Nitration and Sulfonation Reactions
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. Given the directing effects of the substituents on the this compound ring, nitration is expected to occur at the positions most activated by the methoxy groups and directed by the ester group, namely the 2, 4, or 6 positions.
Sulfonation: Aromatic sulfonation is a reversible reaction that involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. The reaction is commonly performed using fuming sulfuric acid (a solution of SO3 in H2SO4). Similar to nitration, the sulfonation of this compound is anticipated to be directed by the activating methoxy groups to the ortho and para positions.
Reduction and Oxidation Reactions
The functional groups of this compound can also undergo reduction and oxidation reactions.
Selective Reduction of the Ester Group
The ester group of this compound can be selectively reduced to a primary alcohol, yielding (3,5-dimethoxyphenyl)methanol. This transformation is a fundamental step for introducing a hydroxymethyl group, which can be further functionalized. The reduction requires potent hydride reagents, as milder agents are typically ineffective for esters. lumenlearning.comlibretexts.org
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity. commonorganicchemistry.comchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol. chemistrysteps.comorgosolver.com Due to the high reactivity of LiAlH₄, an excess of the reagent is typically used to ensure complete conversion. chemistrysteps.com
In contrast, sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to convert esters to alcohols under standard conditions. lumenlearning.comlibretexts.org However, its reactivity can be enhanced by using it in combination with methanol, which can facilitate the reduction of aromatic esters over several hours of reflux. researchgate.net
Table 1: Comparison of Reducing Agents for Ester Reduction
| Reagent | Formula | Reactivity with Esters | Typical Solvents |
| Lithium Aluminum Hydride | LiAlH₄ | High | Ethers (e.g., THF, Diethyl ether) |
| Sodium Borohydride | NaBH₄ | Low (can be enhanced) | Alcohols (e.g., Methanol, Ethanol) |
| Borane Dimethyl Sulfide | BH₃·SMe₂ | Moderate to High | THF |
Oxidative Transformations of the Aromatic Ring
The electron-rich 3,5-dimethoxy substituted aromatic ring is susceptible to oxidative transformations. While the resorcinol-type substitution pattern (1,3-dimethoxy) of this compound makes it less prone to oxidation into quinones compared to hydroquinone (1,4-dimethoxy) or catechol (1,2-dimethoxy) derivatives, under specific conditions, oxidative dearomatization can occur. mdma.chucsb.edu
One common method for the oxidation of dimethoxybenzene derivatives is the use of ceric ammonium nitrate (CAN). This reagent is known to effect the oxidative demethylation of hydroquinone dimethyl ethers to their corresponding benzoquinones. mdma.chresearchgate.net Although direct oxidation of the 1,3-dimethoxy system to a quinone is more complex, oxidative pathways can lead to the formation of various coupled products or ring-opened species, depending on the reaction conditions and the oxidizing agent employed. nih.gov The initial step often involves a one-electron transfer from the aromatic ring to the oxidant, generating a radical cation that can undergo further reactions. nih.gov
Coupling Reactions for Complex Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular structures like biaryls and styrenes. wikipedia.org To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate (OTf), to serve as the electrophilic partner. libretexts.org
The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For instance, a brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate a wide array of substituted biaryl or styrenyl compounds. mdpi.comnih.gov
The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.orgmdpi.com
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
The choice of ligands, base, and solvent is crucial for the efficiency and scope of the reaction. nih.govyoutube.com Modern dialkylbiaryl phosphine ligands have been shown to be highly effective for coupling a wide range of substrates, including sterically hindered and electron-rich systems. nih.gov
Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction
| Component | Role | Examples |
| Electrophile | Aryl or Vinyl Halide/Triflate | Ethyl 4-bromo-3,5-dimethoxybenzoate |
| Nucleophile | Organoboron Reagent | Phenylboronic acid, Vinylboronic acid |
| Catalyst | Palladium(0) Source | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes Catalyst | SPhos, XPhos, PPh₃ |
| Base | Activates Boronic Acid | K₂CO₃, K₃PO₄, Cs₂CO₃ |
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com This reaction converts two equivalents of an ester into a β-keto ester. libretexts.org this compound, having no α-hydrogens on the benzoate portion, cannot enolize and act as the nucleophilic partner in a self-condensation.
However, it can potentially act as the electrophilic acceptor in a "crossed" Claisen condensation. masterorganicchemistry.com In this scenario, an enolizable ester or ketone is deprotonated by a strong base (like sodium ethoxide or lithium diisopropylamide) to form an enolate. This enolate can then attack the carbonyl carbon of this compound. The subsequent loss of an ethoxide leaving group would yield a β-keto ester or a β-diketone, respectively. wikipedia.orguomustansiriyah.edu.iq The success of such a reaction relies on the careful choice of a base that selectively deprotonates the desired nucleophile without adding to the electrophilic ester. wikipedia.org
Functionalization of Methoxy Groups
The methoxy groups on the aromatic ring are stable ethers but can be cleaved to reveal hydroxyl groups, a crucial transformation for synthesizing polyphenolic compounds. This demethylation is typically achieved using strong Lewis acids or certain hydrohalic acids under harsh conditions. wikipedia.orgresearchgate.net
Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers under mild conditions. researchgate.netcore.ac.uk The reaction proceeds through the formation of a Lewis acid-base complex between the ethereal oxygen and the boron center. This is followed by nucleophilic attack of a bromide ion on the methyl group, displacing the phenoxide-boron complex and forming methyl bromide. core.ac.ukmdma.ch Subsequent hydrolysis of the boron-oxygen bond during aqueous workup liberates the free phenol. orgsyn.org A key advantage of BBr₃ is its ability to effect complete demethylation at or below room temperature. mdma.ch It is generally recommended to use at least one equivalent of BBr₃ for each ether group present in the molecule. mdma.ch
Table 3: Common Reagents for Aryl Ether Cleavage
| Reagent | Formula | Conditions | Notes |
| Boron Tribromide | BBr₃ | Mild (e.g., 0°C to RT) | Highly effective, requires stoichiometric amounts. mdma.ch |
| Hydrobromic Acid | HBr | High Temperature | Often used in acetic acid; less selective. researchgate.net |
| Aluminum Chloride | AlCl₃ | Varies | Can selectively cleave methoxy groups ortho to a carbonyl. nih.gov |
Selective Alkylation of Hydroxyl Groups (if present in derivatives)
While this compound does not possess hydroxyl groups for direct alkylation, its derivatives, notably ethyl 3,5-dihydroxybenzoate, present opportunities for such modifications. The selective alkylation of the hydroxyl groups in these derivatives is a key strategy for synthesizing a variety of ether compounds. This process is typically achieved through reactions like the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups to form alkoxides, followed by their reaction with an alkyl halide.
The selectivity of the alkylation, particularly the ratio of mono- to di-alkylated products, is influenced by several factors. These include the reactivity of the alkylating agent, the reaction conditions such as temperature and solvent, and the stoichiometry of the reactants.
Detailed research findings on the alkylation of a closely related compound, methyl 3,5-dihydroxybenzoate, provide valuable insights into the selective alkylation of such dihydroxy aromatic esters. Studies have shown that the bis-O-alkylation can be challenging, with a tendency towards the formation of the mono-O-alkylated product, especially with less reactive alkylating agents like (bromomethyl)cyclohexane. fordham.edu In contrast, more reactive agents such as benzyl (B1604629) bromide tend to favor bis-O-alkylation. fordham.edu
The choice of solvent and temperature also plays a crucial role. For instance, conducting the reaction in dimethylformamide (DMF) at elevated temperatures can promote the formation of the di-alkylated product. fordham.edu Optimized conditions for achieving a higher yield of the di-O-alkylated product from methyl 3,5-dihydroxybenzoate involved using a slight excess of the alkylating agent and potassium carbonate as the base in anhydrous DMF at 80°C. fordham.edu Even under these optimized conditions, a mixture of mono- and di-alkylated products was obtained, which could be separated by column chromatography. fordham.edu
The following table summarizes the reaction conditions and outcomes for the alkylation of methyl 3,5-dihydroxybenzoate, which serves as a model for the selective alkylation of hydroxyl groups in derivatives of this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Major Product(s) |
| Methyl 3,5-dihydroxybenzoate | (Bromomethyl)cyclohexane | K₂CO₃ | Acetone | 60 | Mono-O-alkylated product |
| Methyl 3,5-dihydroxybenzoate | (Bromomethyl)cyclohexane | K₂CO₃ | DMF | 60 | Mixture of mono- and di-O-alkylated products |
| Methyl 3,5-dihydroxybenzoate | (Bromomethyl)cyclohexane (2.1 equiv.) | K₂CO₃ (2.0 equiv.) | Anhydrous DMF | 80 | Di-O-alkylated product (after further reaction of the isolated mono-alkylated intermediate) |
This data highlights the ability to selectively control the degree of alkylation on the hydroxyl groups of dihydroxybenzoate derivatives through careful selection of reagents and reaction parameters.
Advanced Spectroscopic and Structural Elucidation of Ethyl 3,5 Dimethoxybenzoate
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For ethyl 3,5-dimethoxybenzoate (B1226732), with a chemical formula of C₁₁H₁₄O₄, HRMS provides the definitive evidence of its elemental composition. nih.gov This technique is crucial for distinguishing between isomers and confirming the identity of the synthesized or isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments
One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
The ¹H NMR spectrum of ethyl 3,5-dimethoxybenzoate shows distinct signals for each type of proton. scielo.br The ethyl group protons appear as a triplet around 1.36 ppm (CH₃) and a quartet around 4.34 ppm (CH₂), with a coupling constant (J) of 7.0 Hz, indicative of their adjacent positions. scielo.br The six protons of the two equivalent methoxy (B1213986) groups (OCH₃) resonate as a sharp singlet at approximately 3.80 ppm. scielo.br The aromatic protons appear as two distinct signals: a triplet at around 6.62 ppm corresponding to the proton at the C4 position, and a doublet at approximately 7.17 ppm for the two equivalent protons at the C2 and C6 positions. scielo.br
The ¹³C NMR spectrum provides information on the carbon skeleton. scielo.br The ethyl group carbons are observed at approximately 14.2 ppm (CH₃) and 61.1 ppm (CH₂). scielo.br The carbon of the two equivalent methoxy groups appears at around 55.5 ppm. scielo.br The aromatic carbons show distinct resonances: C4 at ~105.5 ppm, C2 and C6 at ~107.1 ppm, and the substituted carbons C1, C3, and C5 at ~132.3 ppm and ~160.6 ppm, respectively. scielo.br The carbonyl carbon (C=O) of the ester group gives a characteristic signal downfield at approximately 166.3 ppm. scielo.br
| ¹H NMR Data | |
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
| 1.36 | t, J = 7.0 |
| 3.80 | s |
| 4.34 | q, J = 7.0 |
| 6.62 | t, J = 2.3 |
| 7.17 | d, J = 2.3 |
| ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | CH₃ |
| 55.5 | OCH₃ |
| 61.1 | CH₂ |
| 105.5 | C4 |
| 107.1 | C2, C6 |
| 132.3 | C1 |
| 160.6 | C3, C5 |
| 166.3 | C=O |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional NMR techniques are employed to establish the connectivity between atoms, providing a more detailed structural picture.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. huji.ac.illibretexts.org For this compound, a cross-peak between the triplet at 1.36 ppm and the quartet at 4.34 ppm confirms the ethyl group fragment. scielo.brhuji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.caresearchgate.net This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the signal at 1.36 ppm in the ¹H spectrum will show a correlation with the carbon signal at 14.2 ppm in the ¹³C spectrum. scielo.brhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. nih.govlibretexts.org This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. Key HMBC correlations for this compound would include:
Correlations from the ethyl CH₂ protons (4.34 ppm) to the carbonyl carbon (166.3 ppm) and the C1 aromatic carbon (132.3 ppm). scielo.brnih.gov
Correlations from the methoxy protons (3.80 ppm) to the C3 and C5 aromatic carbons (160.6 ppm). scielo.brnih.gov
Correlations from the aromatic protons (H2, H6 at 7.17 ppm) to the C4 carbon (105.5 ppm) and the carbonyl carbon (166.3 ppm). scielo.brnih.gov
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. scielo.br A strong absorption band around 1716 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. scielo.br The C-O stretching vibrations of the ester and ether linkages typically appear in the region of 1200-1300 cm⁻¹. The spectrum also shows C-H stretching vibrations for the aromatic and aliphatic parts of the molecule in the 2800-3100 cm⁻¹ region. scielo.br Specifically, bands are observed around 3028 cm⁻¹ (aromatic C-H) and in the range of 2839-2979 cm⁻¹ (aliphatic C-H). scielo.br
| FT-IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3028 | Aromatic C-H stretch |
| 2906-2979 | Aliphatic C-H stretch |
| 2839 | Aliphatic C-H stretch |
| 1716 | C=O stretch (ester) |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the molecular orbital energies and photophysical behavior of a compound.
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of outer electrons to higher energy states. shu.ac.ukazooptics.com For organic molecules, this technique is particularly sensitive to functional groups containing valence electrons with low excitation energy, known as chromophores. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground state to an excited state, with common transitions including those of π, σ, and non-bonding (n) electrons. elte.hu
In aromatic esters like this compound, the primary electronic transitions observed are π→π* and n→π. azooptics.comelte.hu The benzene (B151609) ring and the carbonyl group of the ester function as the principal chromophores. The π→π transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. shu.ac.uk The n→π* transitions involve promoting a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital and are generally of lower intensity. shu.ac.uk
While specific spectral data for this compound is not detailed in the provided sources, analysis of the closely related compound, ethyl 4-hydroxy-3,5-dimethoxy-benzoate, reveals maximum absorption wavelengths (λmax) at 220 nm and 275 nm. academicjournals.org These absorptions are consistent with the electronic transitions expected for a substituted aromatic system. The peak around 275 nm can be attributed to the π→π* transitions of the substituted benzene ring, while the higher energy absorption at 220 nm also corresponds to π→π* transitions. elte.huacademicjournals.org The presence of methoxy and ester substituents on the benzene ring influences the energy levels of the molecular orbitals and thus the precise wavelength of maximum absorbance.
Table 1: UV-Vis Absorption Data for a Related Benzoate (B1203000) Compound
| Compound | λmax (nm) | Solvent | Reference |
|---|
This interactive table provides UV-Vis absorption data for a compound structurally similar to this compound.
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. This phenomenon, which includes fluorescence and phosphorescence, occurs when a molecule in an excited electronic state returns to a lower energy state by emitting a photon. The emissive properties of a molecule are highly dependent on its structure, rigidity, and environment.
Specific photoluminescence studies for this compound are not prominently featured in the surveyed literature. However, the emissive properties of substituted aromatic compounds are an active area of research. researchgate.netacs.orgrsc.org For a molecule like this compound to be luminescent, it must possess a suitable electronic structure, often a conjugated π-system, that allows for efficient light absorption and subsequent emission. The presence of the dimethoxy-substituted benzene ring provides such a system.
The efficiency of luminescence, or quantum yield, is affected by various non-radiative decay pathways that compete with photon emission. These pathways can include vibrational relaxation and intersystem crossing. The nature and position of substituents on the aromatic ring can significantly modulate the emissive properties by altering the energies of the excited states and influencing the rates of radiative and non-radiative decay. rsc.org For instance, electron-donating groups like methoxy groups can enhance fluorescence intensity in some aromatic systems. Further experimental investigation would be required to characterize the specific emissive properties and potential applications of this compound in areas like fluorescent probes or organic light-emitting diodes.
X-ray Diffraction Techniques for Solid-State Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on molecular conformation, bond lengths, bond angles, and intermolecular packing.
Single Crystal X-ray Diffraction (SCXRD) analysis involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. academicjournals.org
While the specific crystal structure of this compound is not available in the cited results, data from closely related analogs like ethyl 4-hydroxy-3,5-dimethoxy-benzoate and ethyl 2,6-dimethoxybenzoate provide valuable insights into the likely structural features. academicjournals.orgresearchgate.netmdpi.com For example, ethyl 2,6-dimethoxybenzoate was found to crystallize in the triclinic space group P-1. researchgate.netmdpi.com The presence of bulky methoxy groups ortho to the ester forces the ester group to be nearly perpendicular to the plane of the aromatic ring, which minimizes steric hindrance but reduces electronic resonance between the carbonyl group and the ring. mdpi.com A similar conformational arrangement could be anticipated in related benzoate esters.
The analysis of ethyl 4-hydroxy-3,5-dimethoxy-benzoate, which crystallizes as C₁₁H₁₄O₅, also provides detailed structural parameters obtained via SCXRD. academicjournals.org The data collection for these types of analyses is often performed on a diffractometer equipped with a CCD area detector using molybdenum (Mo-Kα) radiation. academicjournals.orgmdpi.com
Table 2: Crystallographic Data for Related Benzoate Esters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
|---|---|---|---|---|---|---|---|---|---|---|
| Ethyl 2,6-dimethoxybenzoate | C₁₁H₁₄O₄ | Triclinic | P-1 | 8.5518 | 10.8826 | 11.9939 | 101.273 | 98.287 | 94.092 | researchgate.netmdpi.com |
This interactive table presents crystallographic data for compounds structurally related to this compound, illustrating typical solid-state parameters.
In the crystal structure of ethyl 2,6-dimethoxybenzoate, the packing is stabilized by a combination of weak C-H···O hydrogen bonds and C-H···π interactions. researchgate.net The C-H···π interaction is a weak type of hydrogen bond where a C-H bond acts as the donor and the π-electron cloud of an aromatic ring acts as the acceptor. nii.ac.jpucl.ac.uk These interactions, along with dipole-dipole forces, create a stable three-dimensional supramolecular assembly. researchgate.net
Similarly, the crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate is defined by hydrogen bonding. academicjournals.org The presence of the hydroxyl group allows for strong O-H···O hydrogen bonds, which often dominate the packing arrangement. In addition to classical hydrogen bonds, other weak interactions like C-H···O and C-H···π contacts play a significant role in stabilizing crystal structures of related organic molecules. researchgate.netnih.gov Given the structure of this compound, one would expect C-H···O interactions (involving the ester and methoxy oxygens) and potential C-H···π stacking to be key features of its crystal packing.
Table 3: Intermolecular Interactions in Related Benzoate Compounds
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| Ethyl 2,6-dimethoxybenzoate | C-H···O | Weak hydrogen bonds stabilizing the crystal lattice. | researchgate.net |
| Ethyl 2,6-dimethoxybenzoate | C-H···π | Interaction between C-H bonds and the aromatic π-system. | researchgate.net |
| Ethyl 4-hydroxy-3,5-dimethoxy-benzoate | Hydrogen Bonding | Dominant interactions involving the hydroxyl group. | academicjournals.org |
This interactive table summarizes the types of intermolecular interactions observed in the crystal structures of compounds analogous to this compound.
Chromatographic and Separation Science Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the chemical and physical properties of the analyte. For a compound like this compound, both gas and liquid chromatography are highly applicable.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture in solution. A method for the analysis of the closely related mthis compound utilizes reverse-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comtandfonline.com For mthis compound, a mobile phase containing acetonitrile (B52724), water, and an acid (like phosphoric acid or formic acid for mass spectrometry compatibility) is effective. sielc.com This methodology is scalable and can be adapted for the preparative separation and purification of this compound or for quantitative analysis. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique, particularly for volatile and thermally stable compounds. Mthis compound has been successfully identified as a volatile organic compound in honey samples using GC-MS. dergipark.org.tr The separation is achieved on a capillary column (e.g., DB-5), and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule. dergipark.org.tr This indicates that GC-MS would be a suitable method for the identification and quantification of this compound in complex matrices, provided it has sufficient volatility.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 4-hydroxy-3,5-dimethoxy-benzoate |
| Mthis compound |
| Ethyl 2,6-dimethoxybenzoate |
| 2,6-dimethoxybenzoic acid |
| Ethyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate Monohydrate |
| Acetonitrile |
| Phosphoric acid |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of synthesized chemical compounds. For this compound, HPLC analysis is crucial to ensure that the compound meets the required quality standards before its use in subsequent applications. The purity of synthesized derivatives is often established to be greater than 95% using this method. nih.gov
The primary objective of using HPLC is to separate the main compound, this compound, from any unreacted starting materials, by-products, or degradation products. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.
Quantitative analysis is achieved by creating a calibration curve using standards of known concentration. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration in the sample. This allows for a precise determination of its purity, often expressed as a percentage (e.g., ≥97.0% or ≥98.0%). fishersci.com
Below is an interactive data table summarizing typical parameters for the HPLC analysis of this compound.
HPLC Analytical Conditions
| Parameter | Description |
|---|---|
| Instrument | Standard HPLC system with a UV detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV detection at a wavelength where the benzoate chromophore absorbs strongly (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25°C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Composition
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for identifying and quantifying volatile and semi-volatile compounds like this compound within a complex matrix.
In one study, GC-MS analysis was used to identify the chemical components of water-soluble humic materials. researchgate.net this compound was successfully identified as one of the constituents, demonstrating the technique's efficacy in analyzing complex environmental or biological samples. researchgate.net The process involves injecting the sample into the GC, where it is vaporized. The components are then separated as they travel through a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound would be characterized by a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from predictable bond cleavages. This fragmentation pattern is key to its unambiguous identification. The reaction of this compound with hydrazine (B178648) to form 3,5-dimethoxybenzohydrazide (B1297025) further confirms its utility as a synthetic precursor, with the products and intermediates being amenable to MS analysis. researchgate.netresearchgate.net
An interactive data table of typical GC-MS parameters for the analysis of this compound is provided below.
GC-MS Analytical Parameters
| Parameter | Description |
|---|---|
| Instrument | Standard GC-MS system |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature of 50-70°C, ramped to 280-300°C at a rate of 10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-550 amu |
In the analysis of water-soluble humic materials, this compound was identified with a retention time of 18.870 minutes, showcasing the practical application of this method. researchgate.net
Computational and Theoretical Chemistry Studies on Ethyl 3,5 Dimethoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Ethyl 3,5-dimethoxybenzoate (B1226732).
The electronic structure of a molecule governs its reactivity and physical properties. Analysis of Ethyl 3,5-dimethoxybenzoate's structure reveals the significant influence of its substituent groups. The two methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the benzene (B151609) ring. This increases the electron density of the aromatic system, making it more nucleophilic and susceptible to electrophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, reflecting its nucleophilic character.
LUMO: The LUMO is likely distributed over the carbonyl group of the ester and the aromatic ring, indicating the sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. The presence of electron-donating groups, such as the methoxy substituents in this molecule, tends to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. ugent.be A smaller gap suggests higher reactivity, which is consistent with the role of this compound as a reactive intermediate in various syntheses.
Charge Distribution: The distribution of partial charges throughout the molecule, often calculated using methods like Mulliken population analysis, is uneven due to the presence of electronegative oxygen atoms. Significant negative partial charges are localized on the oxygen atoms of the methoxy and ester groups, while the corresponding carbon atoms and the carbonyl carbon bear positive partial charges. This charge polarization is fundamental to the molecule's ability to engage in electrostatic interactions and hydrogen bonding.
Quantum chemical calculations allow for the accurate prediction of spectroscopic data, which can be used to confirm experimental findings and assign spectral features.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies correspond to specific bond stretching and bending modes. For this compound, key predicted vibrations would include the C=O stretch of the ester group, C-O stretches of the ester and methoxy groups, and various aromatic C-H and C=C vibrations. Comparing these predictions with experimental data helps validate the computational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding around each nucleus. The predicted shifts for the aromatic protons, methoxy protons, and the ethyl group protons can be compared directly with experimental spectra to confirm the molecular structure.
| Technique | Frequency/Shift | Assignment | Reference |
|---|---|---|---|
| IR (KBr) | 1716 cm⁻¹ | C=O stretch | researchgate.net |
| IR (KBr) | 2839, 2906-2979, 3028 cm⁻¹ | C-H stretches | researchgate.net |
| ¹H NMR (CDCl₃) | δ 1.36 (t, 3H) | -CH₃ (ethyl) | researchgate.net |
| ¹H NMR (CDCl₃) | δ 3.80 (s, 6H) | -OCH₃ (methoxy) | researchgate.net |
| ¹H NMR (CDCl₃) | δ 4.35 (q, 2H) | -CH₂- (ethyl) | researchgate.net |
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that control reaction rates.
One notable reaction involving this compound is the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring. researchgate.net Computational studies can model this electrophilic aromatic substitution reaction. The calculations suggest that the electron-donating methoxy groups direct the formylation to the ortho position. Furthermore, the transition state for this electrophilic attack is shown to be stabilized by resonance interactions involving the lone pairs on the methoxy oxygen atoms, which explains the observed regioselectivity and facility of the reaction. researchgate.net
Similarly, the mechanisms of other reactions, such as the synthesis of 3,5-Dimethoxybenzohydrazide (B1297025) via reaction with hydrazine (B178648) or the formation of ylids with dimethylsulfoxide, can be elucidated. vdoc.pub By calculating the energy profile of the reaction pathway, chemists can understand steric and electronic factors that determine the reaction's outcome.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of the molecule in a broader context, including its flexibility and interactions with its environment.
This compound is a flexible molecule due to several rotatable single bonds, including those connecting the methoxy groups to the ring and the bonds within the ethyl ester group. Conformational analysis involves systematically exploring these rotations to find the most stable three-dimensional arrangements (conformers).
Molecular mechanics or quantum chemical methods can be used to calculate the energy of each conformation, generating a potential energy surface or landscape. The lowest points on this landscape correspond to the most stable conformers. The analysis would likely show that steric hindrance between the ethyl group and the methoxy groups plays a significant role in determining the preferred orientation of the ester function relative to the plane of the benzene ring. The dihedral angles between the substituent groups and the aromatic ring are key parameters in this analysis.
| Rotatable Bond | Relevant Dihedral Angle | Expected Low-Energy Conformation |
|---|---|---|
| Ar-C(O)O-Et | O=C-O-C | Planar ester group to maximize conjugation |
| Ar-OCH₃ | C-Ar-O-C | Methoxy methyl group oriented away from adjacent groups |
| (O)C-O-CH₂-CH₃ | C-O-C-C | Staggered conformation to minimize steric strain |
The way this compound interacts with itself and with solvent molecules is critical to understanding its bulk properties.
Intermolecular Interactions: Although it cannot act as a hydrogen bond donor, the multiple oxygen atoms in this compound make it a potent hydrogen bond acceptor. This is clearly demonstrated in the crystal structure of its derivative, 3,5-Dimethoxybenzohydrazide, which is formed by reacting the ester with hydrazine. vdoc.pub X-ray analysis of the hydrazide reveals extensive intermolecular hydrogen bonding networks, including N-H···O and C-H···O interactions, that link the molecules into layers. researchgate.netvdoc.pub Furthermore, the aromatic ring can participate in π-π stacking interactions, which are observed in the crystal structures of many related aromatic compounds.
Solvent Effects: Molecular dynamics simulations can be used to model the behavior of this compound in various solvents. These simulations show how solvent molecules arrange themselves around the solute and how they influence its conformation and reactivity. For instance, in the Vilsmeier-Haack reaction, polar aprotic solvents like dimethylformamide (DMF) are known to be effective. researchgate.net Simulations could explicitly show the stabilization of charged intermediates by the polar solvent molecules, thereby facilitating the reaction.
In Silico Approaches for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of lead compounds. For this compound and its analogs, computational approaches have been pivotal in elucidating the structural features crucial for their biological activity.
Ligand-Protein Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.
In the context of this compound derivatives, docking studies have been employed to investigate their interactions with various biological targets. For instance, derivatives of 4-guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate, a related compound, were docked against the Cyclin-Dependent Kinase-2 (CDK-2) enzyme, a target for anticancer drugs. rjptonline.org The goal of these simulations was to predict the binding poses and calculate the free energy of binding (ΔG), which indicates the stability of the ligand-receptor complex. rjptonline.org One derivative showed a promising binding energy of -7.81 kcal/mol, suggesting its potential as a CDK-2 inhibitor. rjptonline.org
Similarly, docking studies on dihydrorugosaflavonoid derivatives, which can be synthesized from mthis compound, were performed against Mycobacterium tuberculosis targets β-ketoacyl-ACP reductase (MabA) and pantothenate kinase (PanK). scispace.comrsc.org The results indicated that several derivatives docked effectively within the active sites of these enzymes, with docking scores comparable to or better than the standard drug isoniazid. rsc.org These findings highlight the utility of docking simulations in identifying potential antibacterial agents.
Another study focused on derivatives of 7-chloroquinoline (B30040) containing a 3,5-dimethoxybenzoate moiety. nih.goveatris.cz These compounds were evaluated for their antiproliferative activity, and molecular docking could be used to understand their mechanism of action at a molecular level, for example, by examining their interactions with DNA or specific enzymes involved in cancer cell proliferation.
The table below summarizes the findings from various ligand-protein docking simulations involving derivatives related to this compound.
| Derivative/Related Compound | Biological Target | Key Findings |
| Derivative of 4-guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate | Cyclin-Dependent Kinase-2 (CDK-2) | A derivative exhibited a binding energy of -7.81 kcal/mol, indicating potential as a CDK-2 inhibitor for anticancer applications. rjptonline.org |
| Dihydrorugosaflavonoid derivatives (from mthis compound) | β-ketoacyl-ACP reductase (MabA) and Pantothenate kinase (PanK) of Mycobacterium tuberculosis | Several derivatives showed strong binding in the active sites, with docking scores comparable to the standard drug isoniazid, suggesting antitubercular potential. scispace.comrsc.orgrsc.org |
| 2-[(7-Chloroquinolin-4-yl)sulfanyl]this compound | Not specified, but evaluated for antiproliferative activity | The 3,5-dimethoxybenzoate moiety is part of a series of compounds with potential anticancer effects. nih.goveatris.cz |
Pharmacophore Modeling and Virtual Screening of Derivatives
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. escholarship.org Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. nih.govresearchgate.net
While specific pharmacophore models solely for this compound are not extensively detailed in the provided context, the principles of this approach are broadly applicable. For instance, a study on 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from methyl-3,4-dimethoxybenzoate, utilized pharmacophore modeling to design molecules with enhanced binding affinity and cytotoxicity. chemmethod.com This demonstrates how the dimethoxy-substituted phenyl ring, a key feature of this compound, can be incorporated into pharmacophore models for designing new therapeutic agents.
Virtual screening, often in conjunction with pharmacophore modeling and molecular docking, allows for the rapid and cost-effective identification of potential lead compounds from large chemical libraries. nih.govresearchgate.net A study on chemopreventive agents employed virtual screening of a library of natural products and their derivatives to identify novel compounds. nih.govresearchgate.net This approach could be applied to screen for derivatives of this compound with potential chemopreventive properties.
The general workflow for pharmacophore modeling and virtual screening involves:
Identifying a set of active compounds.
Generating a 3D pharmacophore model that captures the common features of these active molecules.
Using the model to screen a database of compounds.
Ranking the hits based on their fit to the pharmacophore model.
Further evaluation of the top-ranked hits using molecular docking and experimental assays.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in drug development, as it helps to predict the pharmacokinetic profile of a compound. In silico ADMET prediction models are increasingly used to filter out compounds with undesirable properties early in the discovery process. researchgate.net
For derivatives related to this compound, in silico ADMET studies have been conducted. For example, a study on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives included preliminary in silico ADMET predictions. mdpi.com These predictions can provide insights into properties like oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.com
Another study on dihydrorugosaflavonoid derivatives utilized the QikProp tool to predict a range of pharmaceutically relevant properties. scispace.comrsc.orgrsc.org These predictions are crucial for understanding the drug-likeness of the compounds and for guiding further optimization. A study on 1,3,4-oxadiazole derivatives also confirmed good pharmacokinetic and toxicity profiles through PreADMET studies. chemmethod.com
The table below presents a hypothetical example of predicted ADMET properties for a derivative of this compound, based on the types of predictions made in the cited studies.
| ADMET Property | Predicted Value/Classification | Implication |
| Human Oral Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | May have reasonable intestinal absorption. |
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |
| Cytochrome P450 2D6 (CYP2D6) Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Cheminformatics and Data Science Applications
Cheminformatics and data science are playing an increasingly important role in modern drug discovery and materials science. These fields leverage computational tools to analyze large datasets of chemical information, enabling the design of novel compounds and the identification of promising candidates from existing chemical libraries.
Predictive Models for Novel Compound Design
Predictive modeling, often employing machine learning algorithms, can be used to design new compounds with desired properties. These models are trained on datasets of known compounds and their activities, and they can then be used to predict the activity of novel, untested molecules. mdpi.com
For instance, a study on chemopreventive agents developed predictive models using random forest and support vector machine algorithms. nih.govresearchgate.net These models were trained on a database of compounds with known chemopreventive activities and were then used to virtually screen a larger chemical library to identify novel candidates. nih.govresearchgate.net This approach could be adapted to design novel derivatives of this compound with enhanced chemopreventive or other therapeutic properties.
The design of novel compounds often involves a cyclical process:
Building a predictive model based on existing data.
Using the model to design a set of new candidate compounds.
Synthesizing and testing the most promising candidates.
Using the new experimental data to refine and improve the predictive model.
Data Mining of Related Chemical Libraries
Data mining of chemical libraries involves searching through large collections of chemical structures and associated data to identify compounds with specific characteristics or to uncover relationships between chemical structure and biological activity.
The Enamine database, for example, was searched to find compounds structurally related to a set of Toll-like receptor 2 (TLR2) antagonists, leading to the identification of new active compounds. d-nb.info This demonstrates how data mining can be used to expand the SAR of a given chemical series. Similarly, chemical libraries can be mined for compounds containing the 3,5-dimethoxybenzoate scaffold to identify starting points for new drug discovery projects.
The PubChem database is another valuable resource that contains information on the biological activities of a vast number of chemical compounds, including this compound. nih.gov Mining such databases can reveal previously unknown biological activities or connections to other compounds and biological pathways.
Emerging Applications and Biological Relevance of Ethyl 3,5 Dimethoxybenzoate and Its Derivatives
Role as Pharmaceutical Intermediates and Precursors
The utility of ethyl 3,5-dimethoxybenzoate (B1226732) and its close chemical relatives as starting materials or key intermediates is well-documented in the synthesis of various pharmaceuticals. The strategic placement of its functional groups allows for a wide range of chemical modifications, paving the way for the creation of intricate molecular architectures with therapeutic potential.
Synthesis of Active Pharmaceutical Ingredients
Ethyl 3,5-dimethoxybenzoate and its methyl ester counterpart are instrumental in the synthesis of several notable Active Pharmaceutical Ingredients (APIs). One of the most prominent examples is its role in the production of Trimethoprim , an antibacterial agent that functions as a dihydrofolate reductase inhibitor. Although many synthetic routes to Trimethoprim start from 3,4,5-trimethoxybenzaldehyde, some pathways utilize derivatives of 3,5-dimethoxybenzoic acid. For instance, the synthesis of Brodimoprim , a structural analogue of Trimethoprim, involves the use of methyl 4-bromo-3,5-dimethoxybenzoate as a key intermediate. wikipedia.org
Another significant API synthesized from a derivative of 3,5-dimethoxybenzoic acid is Benvitimod (also known as Tapinarof), a therapeutic agent for skin conditions like psoriasis and eczema. researchgate.netnewdrugapprovals.org The synthesis of Benvitimod, which is (E)-3,5-dihydroxy-4-isopropylstilbene, can start from mthis compound, which undergoes a series of reactions including isopropylation to form methyl 3,5-dimethoxy-4-isopropylbenzoate. researchgate.net
Table 1: Active Pharmaceutical Ingredients Derived from 3,5-Dimethoxybenzoate Precursors
| API Name | Therapeutic Class | Precursor/Intermediate |
|---|---|---|
| Trimethoprim | Antibacterial | Derivatives of 3,4,5-trimethoxybenzoic acid (related to 3,5-dimethoxybenzoate structure) |
| Brodimoprim | Antibacterial | Methyl 4-bromo-3,5-dimethoxybenzoate wikipedia.org |
| Benvitimod (Tapinarof) | Dermatological (Anti-inflammatory) | Mthis compound researchgate.netresearchgate.net |
Development of Novel Therapeutic Scaffolds
The structural framework of this compound provides a versatile platform for the development of novel therapeutic scaffolds, which are core molecular structures that can be systematically modified to create a library of potential drug candidates.
One such example is the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives . This compound can be used as a starting material to create 6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a scaffold that has been explored for the development of compounds with anti-proliferative activities against various cancer cell lines. mdpi.com
Furthermore, derivatives of 3,5-dimethoxybenzoic acid have been incorporated into quinoline-based scaffolds . For instance, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate is a compound that has been studied for its potential pharmacological effects, drawing from the known biological activities of the quinoline (B57606) moiety, which is present in antimalarial drugs. ontosight.ai Research on such hybrid molecules aims to discover new therapeutic agents with applications in treating infectious diseases and cancer.
Table 2: Therapeutic Scaffolds Derived from this compound and its Analogues
| Therapeutic Scaffold | Potential Application | Key Intermediate/Derivative |
|---|---|---|
| Thieno[3,2-d]pyrimidines | Anticancer mdpi.com | This compound mdpi.com |
| Quinoline derivatives | Antimalarial, Anticancer ontosight.ai | 3,5-dimethoxybenzoic acid ontosight.ai |
| Rugosaflavonoid and derivatives | Anticancer (Breast Cancer) rsc.org | Mthis compound rsc.org |
Biological Activity Studies of Analogues and Derivatives
The core structure of this compound lends itself to the generation of a multitude of analogues and derivatives with diverse biological activities. Researchers have explored the antimicrobial, antioxidant, and anti-inflammatory potential of these modified compounds.
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)
Derivatives of 3,5-dimethoxybenzoic acid have shown promising antimicrobial properties. For example, ethyl 3,5-dibromoorsellinate , a derivative of a diphenyl ether, has demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov This compound was found to have a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against MRSA and also exhibited antibiofilm activity. nih.gov
In the realm of antifungal agents, novel phenolic acid triazole derivatives synthesized from methyl 4-hydroxy-3,5-dimethoxybenzoate have been evaluated for their activity against various plant pathogens. mdpi.comresearchgate.net One such derivative, methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoate, showed notable inhibitory effects. mdpi.com Another study on benzylbenzoate derivatives from Ageratina deltoidea also reported antibacterial and antifungal activities. nih.gov
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Derivative | Microorganism | Activity |
|---|---|---|
| Ethyl 3,5-dibromoorsellinate | MRSA | MIC: 4 μg/mL nih.gov |
| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Fusarium moniliforme | Inhibition rate: 76.1% at 200 μg/mL mdpi.com |
| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Sphaeropsis sapinea | Inhibition rate: 75.4% at 200 μg/mL mdpi.com |
| Deltoidin A (a sesquiterpene lactone from a plant containing dimethoxybenzoate derivatives) | E. coli | MIC: 16.0 μg/mL nih.gov |
| ent-Kaurenoid derivatives (from a plant containing dimethoxybenzoate derivatives) | S. aureus | MIC: 31.0 μg/mL nih.gov |
Antioxidant Potential and Related Mechanisms
The antioxidant properties of derivatives of 3,5-dimethoxybenzoic acid have been a subject of interest. Syringic acid , which is 4-hydroxy-3,5-dimethoxybenzoic acid, and its semi-synthetic analogs like methyl 4-hydroxy-3,5-dimethoxybenzoate, have demonstrated the ability to block proteasome catalytic activity, which is linked to their antioxidant and anti-proliferative effects. nih.gov
The antioxidant capacity of various benzoate (B1203000) derivatives has been evaluated using methods like the DPPH and ABTS assays. Furthermore, 3,5-dimethoxybenzoate has been utilized as a probe in a modified CUPRAC (CUpric Reducing Antioxidant Capacity) method for detecting hydroxyl radicals, highlighting its role in the study of antioxidant activity. researchgate.net This method allows for the determination of the hydroxyl radical scavenging rate constants of various compounds. researchgate.net
Table 4: Antioxidant Activity of Selected 3,5-Dimethoxybenzoate Derivatives
| Derivative/Compound | Assay/Method | Finding |
|---|---|---|
| Isopropyl 4-hydroxy-3,5-dimethoxybenzoate | DPPH and ABTS assays | Demonstrated significant radical scavenging ability. |
| Methyl 4-hydroxy-3,5-dimethoxybenzoate | Proteasome activity inhibition | Blocks proteasome catalytic activity, contributing to antioxidant effects. nih.gov |
| 3,5-dimethoxybenzoate | Modified CUPRAC assay | Used as an effective probe for detecting hydroxyl radicals. researchgate.net |
Anti-inflammatory and Antispasmodic Properties
Research has indicated that derivatives of benzoic acid, including those with the 3,5-dimethoxy substitution pattern, possess anti-inflammatory properties. These compounds can potentially inhibit the production of pro-inflammatory cytokines. For instance, novel quinazolinone derivatives synthesized from 2-amino-methyl-4,5-dimethoxybenzoate have shown significant in-vivo anti-inflammatory activity, with some compounds exhibiting higher activity than the standard drug indomethacin (B1671933). scitechnol.com
While direct studies on the antispasmodic properties of this compound are limited, research on structurally related compounds provides some insights. A study on 3,4-dimethoxybenzoic acid 4-[ethyl{2-(4-methoxyphenyl)-1-methylethyl}amino]butyl ester hydrochloride, a musculotropic antispasmodic drug, highlights the potential of dimethoxybenzoate structures in this therapeutic area. ajrconline.org Additionally, 3,5-di-t-butyl catechol has been shown to have antispasmodic effects on vascular smooth muscles, suggesting that the catechol-like core, which can be seen as a demethylated analogue of the dimethoxybenzene structure, may contribute to such activity. nih.gov
Table 5: Anti-inflammatory and Related Activities of 3,5-Dimethoxybenzoate Derivatives
| Derivative Class | Activity | Key Finding |
|---|---|---|
| Quinazolinone derivatives | Anti-inflammatory | Showed higher anti-inflammatory activity than indomethacin in an in-vivo model. scitechnol.com |
| 3,4-dimethoxybenzoic acid derivative | Antispasmodic | A potential musculotropic antispasmodic drug for irritable bowel syndrome. ajrconline.org |
| 3,5-di-t-butyl catechol (related structure) | Antispasmodic | Inhibits vascular smooth muscle voltage-operated Ca2+ channels. nih.gov |
Allelopathic and Plant Growth Regulation Effects
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. frontiersin.org These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. frontiersin.org In the context of agriculture, plant-derived allelochemicals are of significant interest as they can be potentially developed into natural herbicides, growth regulators, and other crop protection agents, offering an environmentally friendlier alternative to synthetic pesticides. frontiersin.orgresearchgate.net The investigation into the phytotoxic potential of plant compounds provides a valuable strategy for discovering new models for natural herbicides. mdpi.com
Research into resorcinolic lipids and their synthetic derivatives, inspired by the potent plant growth inhibitor cytosporone A, has revealed the significant allelopathic potential of structures related to this compound. scielo.br In a study focused on synthesizing analogs of cytosporone A, several intermediate compounds were evaluated for their effects on the germination and growth of Lactuca sativa L. (lettuce) seeds. scielo.br One of the intermediates, ethyl 2-formyl-3,5-dimethoxybenzoate, was observed to cause tissue necrosis in the plantules at all tested concentrations, indicating strong phytotoxicity. scielo.br Another intermediate in the same synthetic pathway also demonstrated this necrotic effect. scielo.br This suggests that the 3,5-dimethoxybenzoate scaffold is a key structural feature contributing to the observed phytotoxic activity.
**Table 1: Allelopathic Effects of Synthetic Intermediates on *Lactuca sativa L.***
| Compound | Observation | Reference |
|---|---|---|
| Ethyl 2-formyl-3,5-dimethoxybenzoate | Caused tissue necrosis at all tested concentrations. | scielo.br |
| Intermediate Compound 4 (a related resorcinolic lipid) | Caused tissue necrosis at all tested concentrations. | scielo.br |
| Target Compound 1 (3-heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one) | Showed inhibitory effect on germination and growth of hypocotyl and radicle. | scielo.br |
Further evidence for the role of this chemical family in plant growth regulation comes from studies on other related compounds. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and its methyl ester, methyl syringate, have been identified as phytotoxic substances from the plant Schumannianthus dichotomus. mdpi.com The structural similarity of these compounds to this compound underscores the potential of this class of molecules in regulating plant growth. The action of such compounds can be concentration-dependent, often inhibiting growth at high concentrations while potentially promoting it at lower concentrations. biolscigroup.us
Cytotoxicity and Anticancer Research
This compound and its structural precursors serve as crucial building blocks in the synthesis of novel compounds with potential anticancer activity. mdpi.comrsc.org The search for new anticancer agents frequently turns to natural products and their synthetic derivatives, as these compounds can offer more selective action against cancer cells compared to normal cells. rsc.org
A significant example is the synthesis of rugosaflavonoid, a natural product that has shown cytotoxicity against cancer cell lines. rsc.org The synthesis of rugosaflavonoid and a series of its derivatives begins with 3,5-dihydroxy benzoic acid, which is converted to mthis compound as a key intermediate. rsc.org The final derivatives were evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line and the non-cancerous NIH3T3 cell line. rsc.org Notably, several derivatives (compounds 6d, 6e, and 6f ) were found to be cytotoxic to the MCF-7 cancer cells while remaining non-toxic to the normal NIH3T3 cells at a 5 µM concentration, highlighting their potential selectivity. rsc.org
Table 2: Cytotoxicity of Rugosaflavonoid Derivatives against MCF-7 (Breast Cancer) and NIH3T3 (Normal) Cell Lines
| Compound | Concentration (µM) | Cell Viability MCF-7 (%) | Cell Viability NIH3T3 (%) | Observation | Reference |
|---|---|---|---|---|---|
| 6a (Synthetic Rugosaflavonoid) | 5 | ~50% | 87% | Cytotoxic to cancer cells, non-toxic to normal cells. | rsc.org |
| 6d (Halogenated Derivative) | 5 | ~50% | >80% | Cytotoxic to cancer cells, non-toxic to normal cells. | rsc.org |
| 6e (Halogenated Derivative) | 5 | ~50% | >80% | Cytotoxic to cancer cells, non-toxic to normal cells. | rsc.org |
| 6f (Halogenated Derivative) | 5 | ~50% | >80% | Cytotoxic to cancer cells, non-toxic to normal cells. | rsc.org |
Furthermore, this compound is the starting material for synthesizing 6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is a core structure for developing new thieno[3,2-d]pyrimidine derivatives as potential antitumor agents. mdpi.com The dimethoxybenzoate moiety is a recurring feature in other research areas as well. For instance, mthis compound has been identified as a metabolite in melon fruit extracts, which have demonstrated cytotoxic activity against several human cancer cell lines, including prostate (PC-3), colon (HCT116), and cervical (HeLa) cancer cells. nih.gov Additionally, computational studies on leonurine (B1674737) (4-guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate) and its derivatives have predicted their potential as anticancer drug candidates by docking them against the Cyclin-dependent Kinase-2 (CDK-2) enzyme, with one derivative showing a promisingly stable binding energy of -7.81 kcal/mol. rjptonline.org
Materials Science Applications
Polymer and Advanced Material Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, including specialty chemicals and advanced materials. ontosight.ai Its chemical structure allows for a variety of reactions, making it a valuable building block for creating functional materials. mdpi.comrsc.org Its role as a precursor in the synthesis of biologically active molecules like potential anticancer agents demonstrates its utility in creating high-value, advanced organic materials. mdpi.comrsc.org The development of integrated optic devices often relies on nonlinear optical polymeric materials, which are synthesized from specific organic precursors to achieve desired properties. ugent.be
Optoelectronic Devices and Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for a wide range of applications in photonics and optoelectronics, including optical signal processing, frequency conversion, and high-density data storage. frontiersin.orgresearchgate.net Organic molecules are of particular interest for NLO applications because their properties can be tailored through synthetic chemistry. researchgate.net
While research on this compound itself for NLO properties is not widely detailed, its structural derivatives are being investigated. For example, a novel quinazoline (B50416) derivative, 3-[2-(3,4-Dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one, which shares a dimethoxy-substituted phenyl ring, has been synthesized and studied for its molecular stability and NLO properties using theoretical calculations. tandfonline.com Similarly, a zinc(II) complex incorporating 3,4-dimethoxybenzoate ligands has been characterized structurally and analyzed for its NLO properties via computational methods. researchgate.net These studies indicate that the dimethoxybenzoate framework is a relevant structural motif in the design of new NLO materials. The ultimate goal is to incorporate such materials into integrated optic devices, such as modulators and switches, which requires them to be processable, often as polymeric thin films. ugent.be
Photoresists and Photocurable Coating Formulations
This compound is linked to the production of materials used in photolithography and specialty coatings. google.com A patent for the synthesis of the compound notes that the related 2,6-dimethoxybenzoic acid is a key intermediate in the preparation of acylphosphine oxide photoinitiators. google.com These photoinitiators are highly efficient compounds that, when exposed to light (particularly in the near-ultraviolet range), initiate polymerization reactions. google.com
Their key features include high initiating activity, resistance to yellowing after curing, and good thermal stability. google.com Because of these properties, they are especially well-suited for use in:
Thick-layer coatings
Colored and white photosensitive coatings
Photoresists for printing and microelectronics
Photocurable coatings
Optical fiber coatings google.com
The role of the dimethoxybenzoate structure as a precursor to these essential photoinitiators places it firmly within the supply chain for advanced materials used in electronics, printing, and telecommunications industries.
Applications in Agrochemical and Environmental Sciences
The findings on the allelopathic and phytotoxic effects of this compound derivatives have direct implications for agrochemical sciences. scielo.br There is a continuous effort in agriculture to find new, effective, and environmentally benign methods for weed control to ensure food security. frontiersin.orgbiolscigroup.us Allelopathy offers a promising avenue for developing natural herbicides based on compounds that plants themselves use to suppress competitors. frontiersin.orgresearchgate.net
The strong phytotoxicity and tissue necrosis caused by ethyl 2-formyl-3,5-dimethoxybenzoate on lettuce seedlings highlight its potential as a lead compound for herbicide development. scielo.br Identifying such potent natural chemicals is a critical first step. mdpi.com These molecules could be used to create bio-herbicides that are more biodegradable and have a lower impact on the environment compared to many conventional synthetic pesticides. frontiersin.org Pesticides are essential for protecting crops, but their widespread use can lead to environmental contamination of soil and water and potential risks to human health. mdpi.comresearchgate.net Therefore, the development of agrochemicals from natural sources, such as the dimethoxybenzoate family, is a key goal for sustainable agriculture. frontiersin.org
Development of Herbicides and Pesticides
While there is a lack of direct and extensive research on this compound as an active ingredient in commercially available herbicides and pesticides, the broader class of benzoic acid derivatives to which it belongs has been a subject of interest in agricultural science for its herbicidal properties. ontosight.ai The structural characteristics of benzoic acid and its derivatives allow them to interfere with plant metabolism, making them candidates for the development of selective herbicides. ontosight.ainih.gov
Research into various substituted benzoic acids has shown that they can act as plant growth regulators and possess phytotoxic activity. nih.govcambridge.org For instance, chloro-substituted benzoic acids have been studied for their residual herbicidal activity in soil, indicating their potential for long-term weed control. cambridge.org The herbicidal effect of these compounds often depends on the nature and position of the substituents on the benzene (B151609) ring.
The core structure of this compound, a benzoic acid ester, suggests a potential for similar biological activity. The methoxy (B1213986) groups and the ethyl ester functional group can influence its uptake, translocation, and interaction with target sites within a plant. Studies on other benzoic acid esters, such as the methyl ester of 3-amino-2,5-dichlorobenzoic acid (amiben), have demonstrated herbicidal action. cambridge.org Furthermore, some benzoic acid derivatives are utilized as intermediates in the synthesis of more complex and potent herbicides. google.com
The table below summarizes the herbicidal potential of related benzoic acid derivatives, which may provide a basis for inferring the potential of this compound.
| Compound/Derivative Class | Observed Herbicidal Activity | Reference |
| Benzoic Acid Derivatives | Exhibit herbicidal properties and are used in agricultural applications. | ontosight.ai |
| Chloro-substituted Benzoic Acids | Show residual herbicidal activity in soil, effective for weed control. | cambridge.org |
| 2-Alkynylbenzoic Acids | Derivatives have shown phytotoxic activity on model plant species. | nih.gov |
| Methyl ester of amiben | Demonstrates residual herbicidal action. | cambridge.org |
Given the established herbicidal activity within the benzoic acid family, this compound represents a compound of interest for future research and development in the field of weed management.
Bioremediation and Environmental Fate Studies
Environmental Fate:
The environmental behavior of this compound is influenced by its physical and chemical properties. There is some conflicting information regarding the mobility of structurally similar compounds. For instance, one safety data sheet for a related dimethoxybenzoate derivative suggests it is likely to be mobile in the environment due to its water solubility. fishersci.ca Conversely, other information indicates that similar compounds are not likely to be mobile due to low water solubility.
The potential for bioaccumulation of this compound is also a consideration. While some data suggests a potential for bioaccumulation, a risk assessment for a similar compound, benzoic acid, 2-benzoyl-, methyl ester, indicated that it is not expected to bioaccumulate. fishersci.cacanada.ca Benzoic acid and its salts are generally considered to be readily biodegradable. oecd.org The degradation of benzoic acid esters can occur through photochemical processes in the environment. who.int Industrial effluents may contain benzoic acid and its derivatives, indicating a pathway for their release into the environment. researchgate.netwa.gov
Bioremediation:
Bioremediation offers an environmentally friendly approach to degrading organic pollutants. Laccase enzymes, which are produced by various fungi and bacteria, have shown significant potential in the degradation of a wide range of aromatic compounds. researchgate.netbwise.kr These enzymes can catalyze the oxidation of phenolic and non-phenolic compounds, making them effective biocatalysts for bioremediation. researchgate.netnih.gov
Notably, the efficiency of laccase-mediated degradation can be enhanced by the presence of small molecules known as mediators. One such group of natural mediators includes syringates, which are structurally related to this compound. For example, methyl syringate has been used in combination with laccase to decolorize textile dyes and other industrial pollutants. nih.govcsic.es This suggests that this compound could potentially act as a mediator or be degraded by similar enzymatic systems. The use of laccase-mediator systems is a promising strategy for the treatment of wastewater containing aromatic pollutants. nih.gov
The table below details the environmental characteristics and bioremediation potential of related compounds.
| Aspect | Finding | Compound(s) Studied | Reference |
| Mobility | Likely mobile in the environment due to water solubility. | Ethyl 2-chloro-3,4-dimethoxybenzoate | fishersci.ca |
| Persistence | Expected to be persistent in water. | Benzoic acid, 2-benzoyl-, methyl ester | canada.ca |
| Bioaccumulation | Not expected to bioaccumulate. | Benzoic acid, 2-benzoyl-, methyl ester | canada.ca |
| Biodegradability | Readily biodegradable. | Benzoic acid and its salts | oecd.org |
| Bioremediation | Laccase in the presence of methyl syringate enhances decolorization of dyes. | Methyl syringate | nih.govcsic.es |
Further research is needed to fully elucidate the environmental fate and bioremediation pathways of this compound.
Conclusion and Future Directions in Ethyl 3,5 Dimethoxybenzoate Research
Synthesis and Reaction Innovations for Accessibility
The accessibility of Ethyl 3,5-dimethoxybenzoate (B1226732) is fundamental to its application in further research and industry. Traditional synthesis involves the esterification of 3,5-dimethoxybenzoic acid with ethanol (B145695), often catalyzed by a strong acid like sulfuric acid. ontosight.ai The precursor, 3,5-dimethoxybenzoic acid, can be prepared from resorcinol (B1680541), which is derivable from benzene (B151609). google.com
Innovations in synthesis are moving towards more efficient and environmentally friendly processes. A notable advancement is the development of novel transesterification methods. For instance, research has demonstrated the efficient conversion of methyl 3,5-dimethoxybenzoate to this compound. This highlights a push towards milder reaction conditions and greater chemoselectivity, which are crucial for industrial-scale production.
Future synthetic innovations will likely focus on:
Catalyst Development: Exploring new catalytic systems that offer higher yields, reduce reaction times, and are recyclable.
Greener Solvents: Shifting away from hazardous solvents towards more benign alternatives.
Process Intensification: Developing continuous flow processes to improve efficiency and safety over traditional batch methods.
| Synthesis Parameter | Traditional Method | Innovative Approach |
| Starting Material | 3,5-Dimethoxybenzoic Acid | Mthis compound |
| Reaction Type | Fischer Esterification | Transesterification |
| Catalyst | Concentrated Sulfuric Acid | Novel Catalysts |
| Key Advantage | Well-established | Higher efficiency, milder conditions |
Interdisciplinary Studies Bridging Chemistry and Biology
The structural backbone of this compound makes it a valuable scaffold for the synthesis of biologically active molecules. Its role as an intermediate is critical in bridging the gap between fundamental chemistry and applied biology, particularly in the development of new therapeutic agents. ontosight.ai
A significant area of research is in the synthesis of novel antimicrobial compounds. For example, this compound and its derivatives are used as starting materials for creating complex molecules with potential antifungal properties. Research into phenolic acid triazole derivatives, synthesized from related benzoate (B1203000) precursors, has shown promising activity against various plant pathogens. mdpi.com These studies demonstrate the potential for developing new agrochemicals and pharmaceuticals.
Future interdisciplinary research is expected to explore:
Drug Discovery: Using this compound as a key fragment in fragment-based drug discovery to design novel inhibitors for various biological targets.
Bio-based Polymers: Investigating the incorporation of this and related aromatic structures into bio-based and biodegradable polymers for medical applications.
Pharmacokinetic Profiling: Synthesizing and evaluating a library of derivatives to understand structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Exploration of Novel Material Science Applications
While direct applications of this compound in material science are still emerging, its derivatives are showing significant promise. The core benzene ring with its methoxy (B1213986) substituents can be functionalized to create monomers for advanced polymers and functional materials.
For example, derivatives like ethyl 4-bromo-3,5-dimethoxybenzoate have been used in the synthesis of crosslinkers for creating hydrogels. ugent.be Hydrogels have widespread applications in biomedicine, including drug delivery and tissue engineering. The dihydroxy analogue of this compound is also utilized in coordination chemistry and the synthesis of polymers, indicating that with appropriate functionalization, the core structure is suitable for creating novel materials. mdpi.com Commercial suppliers are beginning to list this compound under material science categories for potential use in Metal-Organic Framework (MOF) ligands and Organic Light-Emitting Diode (OLED) materials, suggesting an area of active exploration. bldpharm.com
Future research in this domain will likely focus on:
Polymer Chemistry: The synthesis of novel polyesters and polyamides with tailored thermal and mechanical properties.
Functional Coatings: Development of derivatives that can be used to create protective or functional coatings for various surfaces.
Liquid Crystals: Exploration of derivatives for their potential liquid crystalline properties, which are valuable in display technologies.
| Potential Application Area | Relevant Derivative/Analogue | Function |
| Hydrogels | Ethyl 4-bromo-3,5-dimethoxybenzoate | Crosslinker Synthesis ugent.be |
| Polymers | Ethyl 3,5-dihydroxybenzoate | Monomer for polyesters mdpi.com |
| MOFs/OLEDs | This compound | Potential Ligand/Component bldpharm.com |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating the pace of chemical research. For molecules like this compound, computational tools are invaluable for predicting properties and understanding reactivity, which complements experimental findings from techniques like X-ray crystallography and spectroscopy. researchgate.net
While specific computational studies on this compound are not extensively documented, research on closely related structures, such as ethyl 2,6-dimethoxybenzoate and other substituted benzoates, provides a clear roadmap. researchgate.net Methodologies like Density Functional Theory (DFT) are used to:
Optimize molecular geometry.
Calculate electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Simulate vibrational spectra (IR and Raman) to aid in experimental characterization.
Analyze non-covalent interactions that govern crystal packing.
This integrated approach allows researchers to gain a deeper understanding of the structure-property relationships. For instance, computational analysis can elucidate the preferred conformations of the molecule and the electronic effects of the methoxy and ethyl ester groups on the aromatic ring.
Future directions will involve:
Reaction Mechanism Elucidation: Using computational chemistry to model reaction pathways for the synthesis of its derivatives, helping to optimize conditions and predict outcomes.
Virtual Screening: Employing docking studies to screen libraries of virtual compounds derived from this compound against biological targets.
Materials by Design: Using computational models to predict the properties of novel polymers or materials before their synthesis, saving time and resources.
Outlook for Translational Research and Industrial Impact
The true measure of a chemical compound's utility lies in its translation from academic research to industrial application. This compound is well-positioned to make a significant impact due to its role as a versatile intermediate. ontosight.ai Its availability from various chemical suppliers underscores its existing role in the chemical industry. bldpharm.comavantorsciences.com
The primary industrial impact of this compound will likely be in the fine chemicals sector, particularly for the synthesis of:
Pharmaceuticals: As a starting material for more complex active pharmaceutical ingredients (APIs). ontosight.ai
Agrochemicals: For the development of new and effective herbicides, fungicides, and pesticides. ontosight.aimdpi.com
Specialty Materials: As a monomer or precursor for high-performance polymers and electronic materials.
For this potential to be fully realized, future efforts must focus on developing cost-effective and scalable synthesis routes. Furthermore, continued interdisciplinary research is necessary to identify new high-value applications for its derivatives. The journey from a simple benzoate ester to a key component in life-saving drugs or advanced materials highlights the immense potential that lies within the field of organic chemistry.
Q & A
Q. What are the recommended methods for synthesizing Ethyl 3,5-dimethoxybenzoate, and how can its purity be verified?
this compound can be synthesized via esterification of 3,5-dimethoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Post-synthesis, purification is typically achieved through recrystallization or column chromatography. Purity verification involves:
- NMR spectroscopy : Confirm the absence of unreacted starting materials by analyzing characteristic peaks (e.g., ester carbonyl at ~168–170 ppm in ¹³C NMR) .
- HPLC : Use a reverse-phase C18 column with UV detection (λ ≈ 254 nm) to assess chromatographic purity .
- Melting point determination : Compare experimental values (e.g., 42–43°C for the methyl analog) with literature data .
Q. What precautions are critical when handling this compound in the laboratory?
While specific toxicological data for the 3,5-isomer is limited, safety protocols from analogous esters (e.g., Ethyl 2,6-dimethoxybenzoate) recommend:
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Storage : Keep at 2–8°C in sealed containers away from strong oxidizers to avoid decomposition .
Q. How does the steric and electronic environment of this compound influence its reactivity in organic synthesis?
The 3,5-dimethoxy substituents exert strong electron-donating effects via mesomeric and inductive interactions, activating the aromatic ring toward electrophilic substitution. Steric hindrance at the 3,5-positions directs reactions (e.g., nitration, halogenation) to the para position relative to the ester group. This regioselectivity is critical in designing derivatives for pharmaceutical intermediates .
Advanced Research Questions
Q. How do thermal decomposition pathways of Cu(II) 3,5-dimethoxybenzoate complexes compare to other positional isomers?
Cu(II) 3,5-dimethoxybenzoate decomposes in a stepwise manner:
- Dehydration : Loss of hydration water at 110–150°C.
- Decarboxylation : Breakdown of the carboxylate ligand above 250°C, forming CuO . Compared to 2,6- and 2,3-isomers, the 3,5-complex exhibits lower solubility (10⁻⁵–10⁻² mol·dm⁻³) due to reduced electron density on the carboxylate oxygen, weakening metal-ligand bonds . Magnetic susceptibility studies (76–303 K) reveal antiferromagnetic interactions in dimeric Cu(II) units (µeff = 1.75 BM at 298 K) .
Q. What spectroscopic techniques are most effective for characterizing coordination complexes of this compound?
- IR spectroscopy : Identify carboxylate stretching vibrations (νasym(COO⁻) ≈ 1600 cm⁻¹; νsym(COO⁻) ≈ 1400 cm⁻¹) to confirm monodentate vs. bidentate binding .
- UV-Vis : Detect d-d transitions (e.g., 600–800 nm for Cu(II) complexes) to infer coordination geometry .
- EPR : Analyze hyperfine splitting patterns to determine ligand field symmetry in paramagnetic complexes .
Q. How can conflicting solubility data for this compound derivatives be resolved in drug formulation studies?
Contradictions may arise from solvent polarity, temperature, or isomer impurities. Methodological approaches include:
- Phase solubility analysis : Measure equilibrium solubility in buffered solutions (pH 1–10) at 25–37°C .
- HPLC-MS : Detect trace isomers (e.g., 2,6- or 3,4-substituted byproducts) that alter solubility profiles .
- Co-solvency studies : Use water-miscible solvents (e.g., PEG 400) to enhance bioavailability .
Q. What role does this compound play in natural product analysis, such as in food or environmental samples?
Mthis compound (a structural analog) is a marker in honey volatiles, detected via GC-MS at retention indices ~1494 . For environmental monitoring, solid-phase microextraction (SPME) paired with GC-FID can quantify trace esters in soil/water matrices, with detection limits <1 ppb .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
